molecular formula C8H10BrN5 B566194 N-prop-2-enyl-7H-purin-6-amine;hydrobromide CAS No. 1797133-49-3

N-prop-2-enyl-7H-purin-6-amine;hydrobromide

Cat. No.: B566194
CAS No.: 1797133-49-3
M. Wt: 256.107
InChI Key: BIMSOBOCCXUHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-prop-2-enyl-7H-purin-6-amine hydrobromide (systematic name: N-allyladenine hydrobromide) is an N-substituted purine derivative with a molecular weight of 193.25 g/mol . Structurally, it consists of a purine core (7H-purin-6-amine) modified by an allyl (prop-2-enyl) group at the N6 position, paired with a hydrobromide counterion.

Properties

IUPAC Name

N-prop-2-enyl-7H-purin-6-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.BrH/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7;/h2,4-5H,1,3H2,(H2,9,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSOBOCCXUHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1NC=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-7H-purin-6-amine;hydrobromide typically involves the alkylation of 7H-purin-6-amine with prop-2-enyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-7H-purin-6-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Formation of N-prop-2-enyl-7H-purin-6-amine oxide.

    Reduction: Formation of N-prop-2-enyl-7H-purin-6-amine.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-prop-2-enyl-7H-purin-6-amine;hydrobromide is being investigated for its role as a potential therapeutic agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development against various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action:
The compound exhibits significant biological activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. This interaction can modulate critical signaling pathways essential for tumor growth and metastasis, positioning it as a promising candidate for targeted cancer therapies.

Cytotoxicity and Antitumoral Studies:
Research has demonstrated that derivatives of N-prop-2-enyl-7H-purin-6-amine exhibit notable antitumor activity. For instance, studies have shown IC50 values ranging from 3 to 39 μM against various cancer cell lines, indicating its effectiveness as an anticancer agent .

Mechanistic Insights:
In vivo experiments have indicated that the compound induces apoptosis in cancer cells while decreasing overall cell proliferation rates. This was supported by assays such as MTT and cell cycle distribution analysis, highlighting its potential in cancer treatment .

Case Studies

Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of N-prop-2-enyl derivatives on various cancer cell lines. The results indicated significant antitumor activity, with detailed reporting on the compound's IC50 values across different cell types. This highlights its potential as an effective anticancer agent .

Case Study 2: Mechanistic Studies on Apoptosis Induction
Another research project focused on the mechanistic pathways through which N-prop-2-enyl derivatives induce apoptosis in cancer cells. The findings revealed that the compound affects key signaling pathways involved in cell survival, providing insights into its therapeutic mechanisms .

Mechanism of Action

The mechanism of action of N-prop-2-enyl-7H-purin-6-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can intercalate into nucleic acids, disrupting their structure and function, which is particularly relevant in its potential antiviral and anticancer activities.

Comparison with Similar Compounds

N-Benzyl-2-chloro-7H-purin-6-amine

  • Molecular Weight : 259.69 g/mol
  • Structure : Purine core with a benzyl group at N6 and chlorine at C2.
  • Properties: Higher lipophilicity (XLogP3 = 2.9) compared to the allyl-substituted compound, attributed to the benzyl and chloro substituents.

6-(3-Bromophenyl)-7H-purin-2-amine

  • Molecular Formula : C₁₁H₈BrN₅
  • Structure : Purine core substituted with a 3-bromophenyl group at C6 and an amine at C2.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, similar to methods described for nicotinamide derivatives .

6-Methoxy-N,9-dimethyl-9H-purin-2-amine

  • Purification: Uses 0–5% methanol in dichloromethane, indicating moderate polarity. This contrasts with the hydrobromide salt form of N-prop-2-enyl-7H-purin-6-amine, which likely enhances aqueous solubility .

Table 1: Structural and Physicochemical Comparison of Purine Derivatives

Compound Molecular Weight (g/mol) Key Substituents XLogP3 Solubility/Purification Strategy
N-prop-2-enyl-7H-purin-6-amine HB 193.25 Allyl, Hydrobromide N/A Not reported
N-Benzyl-2-chloro-7H-purin-6-amine 259.69 Benzyl, Chlorine 2.9 Not reported
6-(3-Bromophenyl)-7H-purin-2-amine 305.12 3-Bromophenyl, Amine N/A Suzuki coupling

Hydrobromide Salts of Pharmacologically Active Compounds

Dopamine Agonists (e.g., SKF-82958 Hydrobromide)

  • Structure : Benzazepine core with chloro and allyl groups.
  • Activity: Acts as a potent D1 dopamine receptor agonist (EC₅₀ in nanomolar range) in MPTP-induced parkinsonian models .
  • Comparison : Unlike purine-based hydrobromides, benzazepines exhibit high receptor specificity, underscoring the role of core structure in biological activity.

Angiotensin II Receptor Antagonists (e.g., Compound 3(1))

  • Structure : Thiazol-imine core with methoxyphenyl and allyl groups.
  • Activity : Demonstrates antihypertensive effects comparable to valsartan, mediated via hydrogen bonding and electrostatic interactions with the angiotensin II receptor .

Table 2: Pharmacological Comparison of Hydrobromide Salts

Compound Core Structure Target/Activity Potency/ Efficacy
N-prop-2-enyl-7H-purin-6-amine HB Purine Not reported N/A
SKF-82958 Hydrobromide Benzazepine Dopamine D1 receptor agonist High efficacy
3(1) Hydrobromide Thiazol-imine Angiotensin II receptor antagonist Similar to valsartan

Key Research Findings

Hydrobromide counterions improve solubility and bioavailability, as seen in dopamine agonists and antihypertensive agents .

Synthetic Strategies :

  • Suzuki-Miyaura coupling is widely used for aryl-substituted purines (e.g., 6-(3-bromophenyl)-7H-purin-2-amine) .
  • N-Alkylation methods (e.g., allylation) are critical for modifying purine derivatives .

Gaps in Data: Limited information exists on the specific biological activity, toxicity, or clinical applications of N-prop-2-enyl-7H-purin-6-amine hydrobromide. Further studies are needed to explore its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N-prop-2-enyl-7H-purin-6-amine;hydrobromide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This compound is primarily studied for its interactions with enzymes and nucleic acids, as well as its potential therapeutic applications in antiviral and anticancer treatments.

Chemical Structure and Synthesis

The compound is synthesized through the alkylation of 7H-purin-6-amine with prop-2-enyl bromide, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the reaction. This method allows for the creation of high-purity compounds suitable for biological testing.

This compound exhibits its biological activity primarily through two mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, which alters their functionality. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating various diseases.
  • Nucleic Acid Interaction : It has been shown to intercalate into nucleic acids, disrupting their structure and function. This mechanism is particularly relevant in the context of antiviral and anticancer activities, as it may hinder viral replication or cancer cell proliferation.

Antiviral Properties

Research indicates that this compound may possess antiviral properties, particularly against hepatitis B and C viruses. Its action involves activating Toll-like receptors (TLRs), which play a crucial role in the immune response to viral infections. For instance, compounds that act as TLR agonists have shown promise in enhancing immune responses against chronic viral infections .

Anticancer Potential

The compound's ability to intercalate DNA suggests potential applications in cancer therapy. By disrupting the replication of cancer cells, it may contribute to inhibiting tumor growth. Studies have indicated that similar purine analogs can exhibit cytotoxic effects on various cancer cell lines, thus warranting further investigation into this compound's efficacy .

Comparative Analysis with Similar Compounds

A comparison with other purine derivatives highlights the unique properties of this compound:

CompoundMechanism of ActionTherapeutic Use
This compoundEnzyme inhibition, nucleic acid intercalationAntiviral, anticancer
6-MercaptopurineInhibition of purine metabolismChemotherapy for leukemia
AdenineNatural nucleobaseBuilding block for nucleotides

This table illustrates how this compound may offer distinct advantages due to its dual mechanism of action compared to other purines.

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to this compound:

  • Antiviral Efficacy : A study demonstrated that TLR7 agonists could induce significant immune responses in patients with chronic hepatitis B, suggesting that compounds like N-prop-2-enyl derivatives might enhance therapeutic outcomes when used alongside existing antiviral therapies .
  • Cytotoxicity Against Cancer Cells : Research involving purine analogs showed promising results in inhibiting growth in various cancer cell lines, indicating potential pathways through which N-prop-2-enyl derivatives could exert similar effects .
  • Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that certain structural modifications in purine derivatives could enhance their inhibitory activity against specific enzymes involved in nucleotide metabolism, pointing towards a promising avenue for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.